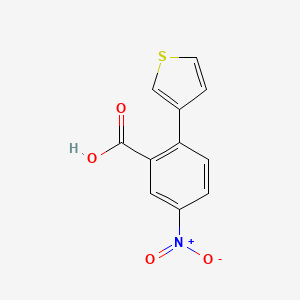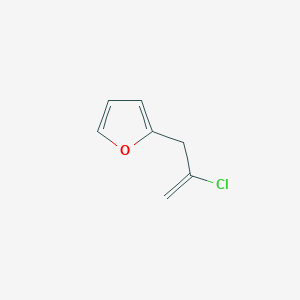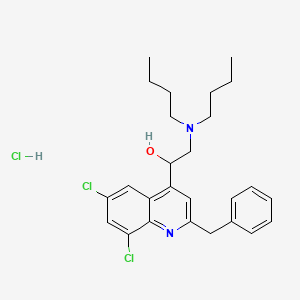
1-Methoxy-2-(2-phenylethenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-(2-phenylethenyl)-1H-indole is an organic compound with a complex structure that includes an indole core substituted with a methoxy group and a phenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(2-phenylethenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is then functionalized to introduce the methoxy group at the 1-position.
Formation of Phenylethenyl Group: The phenylethenyl group is introduced through a series of reactions, often involving the use of palladium-catalyzed coupling reactions such as the Mizoroki-Heck reaction.
Reaction Conditions: These reactions generally require specific conditions, including the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate. The reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Methoxy-2-(2-Phenylethenyl)-1H-Indol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Sättigung der Phenylethenylgruppe führt.
Substitution: Elektrophile Substitutionsreaktionen können am Indolring auftreten, insbesondere an der 3-Position, unter Verwendung von Reagenzien wie Brom oder Chlor.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.
Substitution: Halogene (z. B. Brom, Chlor) in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte:
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Gesättigte Phenylethenyl-Derivate.
Substitution: Halogenierte Indol-Derivate.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-(2-Phenylethenyl)-1H-Indol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird wegen seiner möglichen biologischen Aktivität untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Wird wegen seiner möglichen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 1-Methoxy-2-(2-Phenylethenyl)-1H-Indol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern.
Beteiligte Signalwege: Sie kann Signalwege in Bezug auf Zellwachstum, Apoptose und Entzündung modulieren, was zu ihren möglichen therapeutischen Wirkungen führt.
Ähnliche Verbindungen:
1-Methoxy-4-(2-Phenylethenyl)benzol: Ähnliche Struktur, aber ohne den Indol-Kern.
4-Methoxystilben: Eine weitere verwandte Verbindung mit einer Methoxygruppe und einer Phenylethenylgruppe, aber einer anderen Kernstruktur.
Einzigartigkeit: 1-Methoxy-2-(2-Phenylethenyl)-1H-Indol ist einzigartig aufgrund seines Indol-Kerns, der im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleiht.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-(2-phenylethenyl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-(2-phenylethenyl)benzene: Similar structure but lacks the indole core.
4-Methoxystilbene: Another related compound with a methoxy group and phenylethenyl group but different core structure.
Uniqueness: 1-Methoxy-2-(2-phenylethenyl)-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
919119-87-2 |
|---|---|
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
1-methoxy-2-(2-phenylethenyl)indole |
InChI |
InChI=1S/C17H15NO/c1-19-18-16(12-11-14-7-3-2-4-8-14)13-15-9-5-6-10-17(15)18/h2-13H,1H3 |
InChI-Schlüssel |
OMAVTBJBWJEJDI-UHFFFAOYSA-N |
Kanonische SMILES |
CON1C2=CC=CC=C2C=C1C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)

![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)







